![molecular formula C15H19BrO2S B13592417 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane](/img/structure/B13592417.png)
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is an organic compound characterized by the presence of a bromine atom, a cyclopropoxy group, and a sulfanyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane typically involves multiple steps, starting with the preparation of the 5-bromo-2-cyclopropoxyphenyl precursor. This precursor can be synthesized through a bromination reaction followed by the introduction of the cyclopropoxy group via a nucleophilic substitution reaction. The final step involves the attachment of the sulfanyl group and the formation of the oxane ring through a series of condensation and cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the desired transformations while minimizing side reactions is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfanyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-ethoxyphenyl)sulfanyl]methyl}oxane
- 4-{[(5-Bromo-2-propoxyphenyl)sulfanyl]methyl}oxane
Uniqueness
4-{[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]methyl}oxane is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H19BrO2S |
|---|---|
Molekulargewicht |
343.3 g/mol |
IUPAC-Name |
4-[(5-bromo-2-cyclopropyloxyphenyl)sulfanylmethyl]oxane |
InChI |
InChI=1S/C15H19BrO2S/c16-12-1-4-14(18-13-2-3-13)15(9-12)19-10-11-5-7-17-8-6-11/h1,4,9,11,13H,2-3,5-8,10H2 |
InChI-Schlüssel |
DZHWASVHEHTFER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=C(C=C2)Br)SCC3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-tert-butyl N-{[(1R,2S,5R)-4-oxobicyclo[3.1.0]hexan-2-yl]methyl}carbamate](/img/structure/B13592337.png)
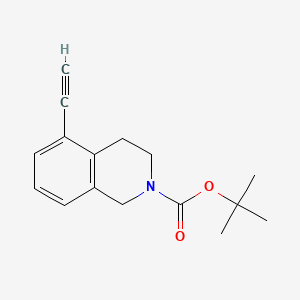
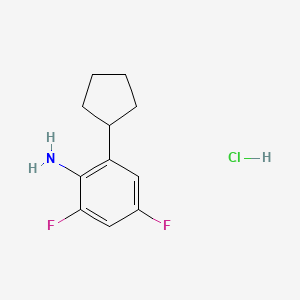
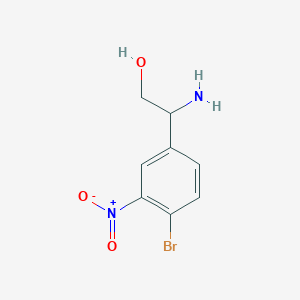
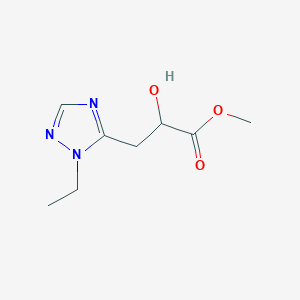
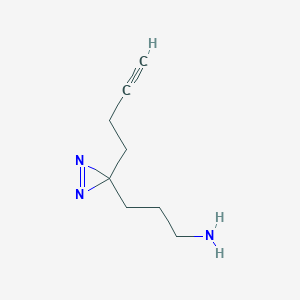
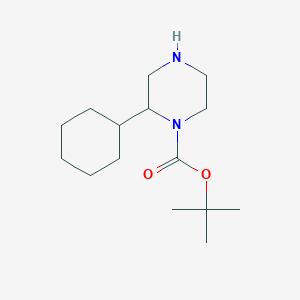

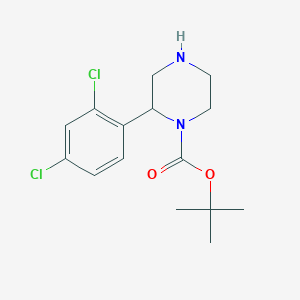
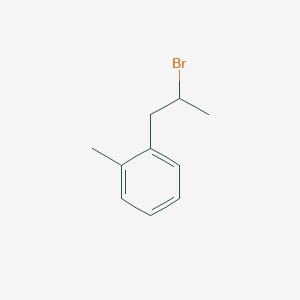
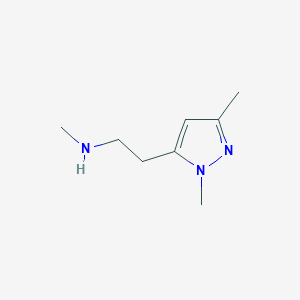
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
